molecular formula C26H29NO5 B11605960 [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine

[3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine

Cat. No.: B11605960
M. Wt: 435.5 g/mol
InChI Key: HHDMCHNHFISMSJ-UHFFFAOYSA-N
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Description

The compound [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine is a complex organic molecule featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 2-methoxybenzaldehyde, and 3,4-dimethoxybenzylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aromatic rings can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of partially or fully hydrogenated aromatic rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Engineering: Used in the design of new chemical processes and products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The aromatic rings and functional groups allow it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-hydroxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine
  • [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methylphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine

Uniqueness

The presence of the methoxy groups in [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique structure may confer specific advantages in its applications, such as increased potency or selectivity in pharmacological contexts.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C26H29NO5/c1-28-22-7-5-4-6-21(22)20(19-9-11-24-26(15-19)32-17-31-24)12-13-27-16-18-8-10-23(29-2)25(14-18)30-3/h4-11,14-15,20,27H,12-13,16-17H2,1-3H3

InChI Key

HHDMCHNHFISMSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC(C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC)OC

Origin of Product

United States

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